2-Methyl-6-nitro-4H-chromen-4-one

Catalog No.
S14233619
CAS No.
M.F
C10H7NO4
M. Wt
205.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-6-nitro-4H-chromen-4-one

Product Name

2-Methyl-6-nitro-4H-chromen-4-one

IUPAC Name

2-methyl-6-nitrochromen-4-one

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C10H7NO4/c1-6-4-9(12)8-5-7(11(13)14)2-3-10(8)15-6/h2-5H,1H3

InChI Key

ZPVKGJPJOJPONG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-]

2-Methyl-6-nitro-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones, characterized by a chromene backbone with a methyl group at the 2-position and a nitro group at the 6-position. This compound exhibits a yellow crystalline appearance and has gained attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

, including:

  • Oxidation: The compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the nitro group into an amino group, typically using hydrogen gas with palladium on carbon or sodium borohydride as reducing agents.
  • Electrophilic Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, allowing for the introduction of various substituents such as halogens or additional nitro groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-Methyl-6-nitro-4H-chromen-4-one possesses significant biological activities. It has been studied for its potential as an antimicrobial agent, showing efficacy against various bacterial strains. Additionally, it exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. The nitro group in the structure plays a crucial role in its biological interactions, often undergoing bioreduction to generate reactive intermediates that can interact with cellular macromolecules.

The synthesis of 2-Methyl-6-nitro-4H-chromen-4-one typically involves the following steps:

  • Starting Materials: The process begins with a suitable chromanone derivative.
  • Nitration: The chromanone is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
  • Alkylation: Following nitration, alkylation occurs using methyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide to introduce the methyl group at the 2-position.

These methods can be optimized for yield and purity through various reaction conditions.

2-Methyl-6-nitro-4H-chromen-4-one finds applications in several domains:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it is explored for potential therapeutic uses.
  • Material Science: The compound's unique structural features make it suitable for developing novel materials with specific optical or electronic properties.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

Studies on 2-Methyl-6-nitro-4H-chromen-4-one have focused on its interactions with biological targets. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with proteins or nucleic acids, influencing various biochemical pathways. Understanding these interactions is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Several compounds share structural similarities with 2-Methyl-6-nitro-4H-chromen-4-one. Notable comparisons include:

Compound NameStructural FeaturesUnique Aspects
2-Ethyl-6-nitro-chroman-4-oneEthyl group at 2-positionLacks methyl group at the 2-position
2-Methyl-8-nitro-chroman-4-oneNitro group at 8-positionDifferent positioning of nitro group
2-Ethyl-2-methyl-chroman-4-oneEthyl and methyl groups at 2-positionLacks nitro group
6-Chloro-2-methyl-chroman-4-oneChlorine substituent at 6-positionLacks nitro group

These compounds illustrate the diversity within the chromenone class while highlighting the uniqueness of 2-Methyl-6-nitro-4H-chromen-4-one due to its specific functional groups and positions.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

205.03750770 g/mol

Monoisotopic Mass

205.03750770 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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